What is the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide
What is the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide
An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide
Abstract
N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide is a novel chemical entity for which, to date, no specific biological activity or mechanism of action has been published. This technical guide addresses this knowledge gap by conducting a thorough analysis of its structural components to propose a plausible, testable hypothesis for its mechanism of action. By deconstructing the molecule into its core pharmacophores—the 1,3-benzodioxole moiety and the 3-methyl-4-nitrobenzamide moiety—we can infer potential biological activities based on established structure-activity relationships. This guide posits that N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide is a candidate for investigation as an anti-inflammatory and anti-cancer agent, potentially acting through the inhibition of cyclooxygenase (COX) enzymes or modulation of oncogenic signaling pathways. A comprehensive, multi-stage experimental workflow is presented to systematically investigate these hypotheses, providing a self-validating framework for researchers in drug discovery and development.
Structural and Physicochemical Analysis
The molecule N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide is comprised of three key structural features: a 1,3-benzodioxole ring system, a 3-methyl-4-nitrobenzoyl group, and an amide linker. The overall structure suggests potential for interactions with biological systems, driven by the distinct properties of each component.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₅ | (Calculated) |
| Molecular Weight | 300.27 g/mol | (Calculated) |
| Predicted LogP | ~2.5 - 3.5 | (Consensus) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 5 | (Calculated) |
| Rotatable Bonds | 3 | (Calculated) |
The 1,3-Benzodioxole Moiety: A Privileged Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds.[1] Its presence in a molecule can confer a range of pharmacological effects.
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Anti-inflammatory and Analgesic Properties: Many benzodioxole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2][3] This scaffold is structurally similar to parts of known NSAIDs.
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Anticancer Activity: Derivatives of benzodioxole have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma, colon, and lung cancer.[1][2][4] The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.[4]
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Antioxidant Effects: The benzodioxole ring system can also contribute to a compound's antioxidant properties by scavenging free radicals.[5]
The 3-Methyl-4-nitrobenzamide Moiety: A Versatile Bioactive Component
The substituted benzamide portion of the molecule, specifically the 3-methyl-4-nitrobenzoic acid from which it is derived, is a crucial intermediate in pharmaceutical synthesis and possesses intrinsic biological relevance.[6][7]
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Precursor to Anti-inflammatory Drugs: 3-Methyl-4-nitrobenzoic acid is a key starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[8]
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Antimicrobial and Antifungal Potential: Derivatives of 3-methyl-4-nitrobenzoate have been shown to possess antifungal activity, particularly against Candida species.[9]
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Framework for Anticancer Agents: This structural framework has been utilized in the development of targeted anticancer drugs, including tyrosine kinase and tubulin inhibitors.[8] The nitroaromatic group, while sometimes associated with toxicity, is also a feature of certain approved drugs and can be critical for biological activity.[10]
Hypothesized Mechanism of Action
Based on the analysis of its constituent moieties, we hypothesize a dual-pronged mechanism of action for N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide, focusing on anti-inflammatory and anticancer activities.
Primary Hypothesis: The compound acts as an inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2. This is based on the prevalence of both the benzodioxole and the substituted benzoic acid structures in known COX inhibitors.[2][3][8] COX-2 is frequently overexpressed in inflammatory conditions and in many types of cancer, providing a link between these two potential activities.
Secondary Hypothesis: The compound disrupts cancer cell proliferation by inhibiting a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, or by interfering with microtubule dynamics, similar to other tubulin inhibitors.[8]
The following diagram illustrates the primary hypothesized signaling pathway.
Caption: Hypothesized mechanism via COX-2 inhibition.
Experimental Validation Workflow
To systematically test the proposed mechanism of action, the following multi-stage experimental protocol is recommended. This workflow is designed to first establish biological activity and then to elucidate the specific molecular mechanism.
Stage 1: Preliminary Biological Screening
The initial stage focuses on confirming cytotoxic and anti-inflammatory activity in relevant in vitro models.
Protocol 1: MTT Cytotoxicity Assay
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Cell Lines: A panel of human cancer cell lines (e.g., HT-29 [colon], A549 [lung], MCF-7 [breast]) and a non-malignant control cell line (e.g., HEK293).
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Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.
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Treatment: Treat cells with a serial dilution of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
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Readout: Measure absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: COX-1/COX-2 Inhibition Assay
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Assay Kit: Utilize a commercial COX (ovine or human) inhibitor screening assay kit.
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Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
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Inhibitor Incubation: Pre-incubate each enzyme with various concentrations of the test compound and a known control (e.g., Celecoxib for COX-2, Ketoprofen for non-selective).[2]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin F2α (PGF2α) via an enzyme immunoassay (EIA) as per the kit's instructions.
-
Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to establish potency and selectivity.
Stage 2: Mechanistic Elucidation in Cancer Cells
If significant cytotoxicity is observed in Stage 1, these experiments will probe the underlying anticancer mechanism.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
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Treatment: Treat a sensitive cancer cell line (identified in Protocol 1) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
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Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
Protocol 4: Western Blot for Key Signaling Proteins
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Lysate Preparation: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer: Transfer proteins to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key proteins in hypothesized pathways (e.g., Cyclin D1, CDK4, p-Akt, total Akt, p-ERK, total ERK, Caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize bands.
-
Analysis: Quantify band intensity to determine changes in protein expression or phosphorylation status.
The diagram below outlines the comprehensive experimental workflow.
Caption: A systematic workflow for validating the compound's activity.
Synthesis Protocol
The title compound can be synthesized via a standard amide coupling reaction.
Protocol 5: Synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide
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Acid Chloride Formation: To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude 3-methyl-4-nitrobenzoyl chloride.
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Amide Coupling: Dissolve 1,3-benzodioxol-5-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
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Reaction: Slowly add a solution of the crude 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in DCM to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography on silica gel to afford the final compound.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This guide puts forth a well-grounded, albeit hypothetical, mechanism of action for N-(1,3-benzodioxol-5-yl)-3-methyl-4-nitrobenzamide as a potential anti-inflammatory and anticancer agent. The proposed experimental workflow provides a clear and robust path for validating these hypotheses. Positive results, particularly potent and selective COX-2 inhibition or specific disruption of a cancer-related pathway, would warrant further preclinical development, including in vivo efficacy studies in animal models of inflammation and cancer. The structural framework of this molecule offers significant opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.
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